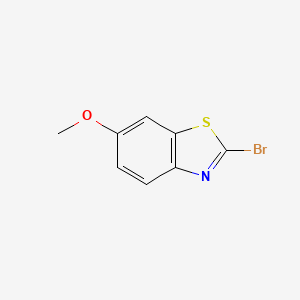

2-Bromo-6-methoxybenzothiazole

Description

BenchChem offers high-quality 2-Bromo-6-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONWDJSSPJFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459135 | |

| Record name | 2-Bromo-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-58-4 | |

| Record name | 2-Bromo-6-methoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methoxy-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Bromo-6-methoxybenzothiazole from 2-amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-6-methoxybenzothiazole from its precursor, 2-amino-6-methoxybenzothiazole. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The core of this process lies in the Sandmeyer reaction, a versatile method for the conversion of an aromatic amino group into a variety of functionalities, in this case, a bromine atom.

This guide provides detailed experimental protocols for the synthesis of the starting material, the preparation of the necessary catalyst, and the final bromination reaction. All quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.

Synthesis of Starting Material: 2-amino-6-methoxybenzothiazole

The starting material, 2-amino-6-methoxybenzothiazole, can be synthesized from p-anisidine.

Experimental Protocol

A solution of p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 mL of 96% acetic acid is prepared. To this stirred solution, bromine (0.2 mole) is added dropwise. The resulting mixture is then processed to isolate the product. Purification can be achieved by crystallization from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol to yield the hydrochloride salt, which is then neutralized with sodium carbonate to precipitate the free base. An alternative purification method is crystallization from benzene.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-anisidine | [1] |

| Reagents | Potassium thiocyanate, Bromine, Acetic acid | [1] |

| Yield | 87% | [1] |

| Melting Point | 161-162 °C | [1] |

Preparation of Copper(I) Bromide Catalyst

The Sandmeyer reaction for the synthesis of 2-Bromo-6-methoxybenzothiazole is catalyzed by copper(I) bromide. A standard laboratory preparation of this catalyst is provided below.

Experimental Protocol

Dissolve copper sulfate pentahydrate (150 g) and sodium bromide dihydrate (87.5 g) in 600 mL of warm water. While stirring, add powdered sodium sulfite (38 g) over 5-10 minutes. If the blue color of the solution does not completely disappear, add a small amount of additional sodium sulfite. Cool the mixture, and collect the precipitated copper(I) bromide by filtration. Wash the precipitate twice with water containing a small amount of dissolved sulfurous acid. Press the solid to remove excess liquid and dry at 100-120 °C.[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Copper sulfate pentahydrate, Sodium bromide dihydrate, Sodium sulfite | [2] |

| Approximate Yield | ~80 g | [2] |

Synthesis of 2-Bromo-6-methoxybenzothiazole

The core of this guide is the Sandmeyer bromination of 2-amino-6-methoxybenzothiazole to yield the target compound.

Reaction Scheme

Caption: Reaction pathway for the synthesis of 2-Bromo-6-methoxybenzothiazole.

Experimental Protocol

Dissolve 6-Methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol) in 125 mL of acetonitrile. Slowly add tert-butyl nitrite (3.4 mL, 28 mmol). Then, add copper(I) bromide (5.0 g, 34.9 mmol) portion-wise. The reaction progress should be monitored by a suitable analytical technique such as HPLC. After 3 hours, add ethyl acetate (500 mL) to the reaction mixture and filter through celite. The organic layer is then washed twice with 200 mL of brine and dried over magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of dichloromethane, and 2 g of silica gel is added. After drying, the silica gel with the adsorbed product is loaded onto a silica gel column packed with hexane. The product is eluted with a mixture of 5% ethyl acetate and 95% hexane. The fractions containing the product are collected, and the solvent is evaporated to afford 2-Bromo-6-methoxybenzothiazole.

Alternative Diazotization Protocol

An alternative method for the diazotization step involves dissolving 2-amino-6-methoxybenzothiazole (0.01 mol, 1.8 g) in 30 mL of distilled water and 4 mL of concentrated HCl. A solution of sodium nitrite (0.01 mol, 0.68 g) in 10 mL of water is then added dropwise over 20 minutes while maintaining the temperature between 0-5 °C.[3] This diazonium salt solution can then be used in the subsequent Sandmeyer reaction.

Quantitative and Physicochemical Data

| Parameter | Value |

| Reactants | |

| 2-amino-6-methoxybenzothiazole | 5.0 g (27.7 mmol) |

| tert-Butyl nitrite | 3.4 mL (28 mmol) |

| Copper(I) bromide | 5.0 g (34.9 mmol) |

| Product | |

| Yield | 12% |

| Molecular Formula | C₈H₆BrNOS |

| Molecular Weight | 244.11 g/mol |

| Boiling Point | 335.4 °C at 760 mmHg |

| Density | 1.667 g/cm³ |

| Refractive Index | 1.674 |

Experimental Workflow

The overall experimental workflow for the synthesis is summarized in the following diagram.

Caption: Overall experimental workflow for the synthesis of 2-Bromo-6-methoxybenzothiazole.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-methoxybenzothiazole. The described protocols, based on the Sandmeyer reaction, offer a reliable method for obtaining this valuable synthetic intermediate. Researchers and drug development professionals can utilize this information to support their synthetic chemistry programs. It is recommended that all reactions be carried out with appropriate safety precautions in a well-ventilated fume hood. Characterization of the final product by spectroscopic methods is essential to confirm its identity and purity.

References

2-Bromo-6-methoxybenzothiazole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-6-methoxybenzothiazole, a key intermediate in organic and medicinal chemistry.

Core Chemical Properties and Structure

2-Bromo-6-methoxybenzothiazole is a substituted benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that are foundational in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific positioning of the bromo and methoxy groups on the benzothiazole core influences its reactivity and potential applications as a building block in the synthesis of more complex molecules.[1]

-

IUPAC Name: 2-bromo-6-methoxy-1,3-benzothiazole[3]

-

InChI: InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3[3][6]

-

InChIKey: YNONWDJSSPJFBQ-UHFFFAOYSA-N[3]

The following table summarizes the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole.

| Property | Value | Reference |

| Molecular Weight | 244.11 g/mol | [3][4][5][6][8] |

| Physical Form | Solid | |

| Boiling Point | 335.4 °C at 760 mmHg | [6] |

| Density | 1.667 g/cm³ | [6] |

| Flash Point | 156.6 °C | [6] |

| Refractive Index | 1.674 | [6] |

| LogP | 3.06740 | [6] |

| pKa | 0.53 ± 0.10 (Predicted) | [6] |

Experimental Protocols

This protocol details the synthesis of 2-Bromo-6-methoxybenzothiazole from 6-Methoxybenzo[d]thiazol-2-amine.[6][9] This transformation is a variation of the Sandmeyer reaction, where an amino group is replaced with a bromo group.[10][11]

Materials:

-

6-Methoxybenzo[d]thiazol-2-amine (5.0 g, 27.7 mmol)

-

Acetonitrile (CH₃CN) (125 mL)

-

tert-Butyl nitrite (3.4 mL, 28 mmol)

-

Copper(I) bromide (CuBr) (5.0 g, 34.9 mmol)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Hexane

Procedure:

-

Dissolve 6-Methoxybenzo[d]thiazol-2-amine (5.0 g) in 125 mL of acetonitrile.

-

Slowly add tert-butyl nitrite (3.4 mL) to the solution.

-

Add Copper(I) bromide (5.0 g) portion-wise through a powder funnel.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

After 3 hours, add 500 mL of ethyl acetate to the reaction mixture.

-

Filter the mixture through a pad of celite.

-

Wash the organic layer twice with 200 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Dissolve the residue in 50 mL of dichloromethane and add 2 g of silica gel.

-

After drying, load the silica gel onto a silica gel column packed in hexane.

-

Elute the product with a solvent system of 5% ethyl acetate and 95% hexane.

-

Collect the yellowish band (approximately 1.5 L).

-

Remove the solvent to afford the final product, 2-Bromo-6-methoxybenzothiazole. (Yield: 0.81 g, 12%).[6][9]

Visualizations

Caption: Chemical structure of 2-Bromo-6-methoxybenzothiazole.

Caption: Synthesis workflow for 2-Bromo-6-methoxybenzothiazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-methoxy-1,3-benzothiazole | C8H6BrNOS | CID 11218765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]

- 7. chemscene.com [chemscene.com]

- 8. 2-Bromo-6-methoxybenzothiazole - [sigmaaldrich.com]

- 9. 2-Bromo-6-methoxybenzothiazole | 2941-58-4 [chemicalbook.com]

- 10. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]

- 11. Buy 2-Amino-6-methoxybenzothiazole | 1747-60-0 [smolecule.com]

In-Depth Technical Guide: Physicochemical Data of 2-Bromo-6-methoxybenzothiazole (CAS 2941-58-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-6-methoxybenzothiazole (CAS No. 2941-58-4). The data is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and material science.

Chemical Identity and Structure

IUPAC Name: 2-bromo-6-methoxy-1,3-benzothiazole

Synonyms: 2-Bromo-6-methoxybenzo[d]thiazole

Molecular Structure:

Molecular Structure of 2-Bromo-6-methoxybenzothiazole

Physicochemical Data

The following tables summarize the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNOS | [1][2] |

| Molecular Weight | 244.11 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Appearance | Powder | [3] |

| Density | 1.7 g/cm³ | [1] |

| Refractive Index | 1.67 | [1] |

| Boiling Point | 335.4 °C at 760 mmHg | [4] |

Table 2: Calculated and Predicted Properties

| Property | Value | Source |

| pKa (Predicted) | 0.53 ± 0.10 | [4] |

| LogP (Predicted) | 3.067 | [4] |

| Topological Polar Surface Area (TPSA) | 50.4 Ų | [5] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heating is stopped when a continuous stream of bubbles emerges from the capillary tube. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of 2-Bromo-6-methoxybenzothiazole is dissolved in a known volume of either water-saturated n-octanol or n-octanol-saturated water.

-

Partitioning: A known volume of the second solvent is added, and the mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Synthesis and Potential Applications

Synthesis of 2-Bromo-6-methoxybenzothiazole

2-Bromo-6-methoxybenzothiazole can be synthesized from 6-methoxybenzothiazol-2-amine via a Sandmeyer-type reaction. The general workflow is depicted below.[4]

Synthesis workflow for 2-Bromo-6-methoxybenzothiazole.

Potential Application in Targeted Protein Degradation

One of the commercial suppliers of 2-Bromo-6-methoxybenzothiazole lists it as a "Protein Degrader Building Block". This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

A PROTAC molecule consists of three components: a "warhead" that binds to the protein of interest (POI), a ligand that binds to an E3 ligase, and a linker that connects these two moieties. A compound like 2-Bromo-6-methoxybenzothiazole could potentially be modified to serve as a warhead for a specific target protein.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.

Mechanism of Targeted Protein Degradation by PROTACs.

In this conceptual pathway, a derivative of 2-Bromo-6-methoxybenzothiazole would be incorporated into the "Warhead" component of the PROTAC, responsible for binding to the Protein of Interest.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-6-methoxybenzothiazole is classified with the following hazards:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should not be considered a substitute for a formal Safety Data Sheet (SDS) or comprehensive risk assessment. Users should consult the relevant SDS and conduct their own safety evaluations before handling this chemical.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, has carved a significant niche in the landscape of chemical sciences. Its journey, from an early industrial workhorse to a "privileged scaffold" in modern medicinal chemistry, is a compelling narrative of scientific discovery and adaptation. This in-depth technical guide provides a comprehensive overview of the discovery and history of benzothiazole derivatives, detailing key synthetic milestones, pivotal applications, and the evolution of our understanding of their vast biological potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and visualizations of their mechanisms of action and development timeline.

A Historical Chronicle of Benzothiazole

The story of benzothiazole begins in the late 19th century with the pioneering work of August Wilhelm von Hofmann. In 1887, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational chemistry for this versatile heterocyclic system.[1][2][3] Initially, the applications of these new compounds were not immediately apparent.

A significant breakthrough occurred in 1921 when 2-mercaptobenzothiazole (MBT) was discovered to be a highly effective accelerator for the vulcanization of rubber.[4] This discovery revolutionized the rubber industry, dramatically reducing processing times and improving the durability of rubber products.[5] For decades, the primary industrial application of benzothiazole derivatives remained in this domain.

The parent benzothiazole molecule was not isolated and identified as a natural product until 1967, when it was found in the volatiles of American cranberries.[4] The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled.[6] Researchers discovered that this scaffold could interact with a wide range of biological targets, leading to the development of derivatives with diverse therapeutic activities. This surge in interest solidified the status of benzothiazole as a "privileged scaffold" in medicinal chemistry, a core structure from which numerous drugs could be developed.[7][8][9]

Today, benzothiazole derivatives are integral to various fields, from dyes and diagnostics to a wide array of therapeutic agents targeting cancer, neurological disorders, and infectious diseases.[7][10][11]

dot

Caption: A timeline highlighting key milestones in the discovery and application of benzothiazole derivatives.

Foundational Synthetic Methodologies

The construction of the benzothiazole ring system is a cornerstone of its chemistry. The most common and historically significant approach involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile. This versatile strategy allows for the introduction of a wide range of substituents at the 2-position, which is crucial for tuning the biological activity of the resulting molecule.[6]

dot

Caption: A generalized workflow for the synthesis and evaluation of benzothiazole derivatives.

Experimental Protocols for Key Derivatives

The following protocols provide detailed methodologies for the synthesis of historically and medicinally significant benzothiazole derivatives.

2.1.1. Synthesis of 2-Mercaptobenzothiazole (MBT) - Industrial Vulcanization Accelerator

This protocol is based on the industrial synthesis from aniline, carbon disulfide, and sulfur under high temperature and pressure.

-

Materials: Aniline, Carbon Disulfide (CS₂), Sulfur (S).

-

Procedure:

-

Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur in a molar ratio of approximately 1:1.5:1.2.

-

Seal the autoclave and begin stirring.

-

Heat the mixture to a temperature of 240-260°C, allowing the pressure to rise to 8.5-9.5 MPa.

-

Maintain these conditions for 100-200 minutes.

-

After the reaction is complete, carefully vent the hydrogen sulfide (H₂S) byproduct.

-

The resulting molten product is then purified. A common method involves extraction with a solvent like carbon disulfide to remove unreacted sulfur, followed by distillation to recover the solvent and isolate the MBT. The crude MBT can be further purified by recrystallization.

-

2.1.2. Synthesis of Riluzole - A Neuroprotective Agent

This protocol describes a common laboratory synthesis of Riluzole via oxidative cyclization.

-

Materials: 4-(trifluoromethoxy)aniline, Ammonium thiocyanate (NH₄SCN), Bromine (Br₂), Glacial acetic acid, Sodium carbonate (Na₂CO₃), Ethyl acetate, Diethyl ether, Petroleum ether.

-

Procedure:

-

Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Add potassium thiocyanate (40 mmol) to the solution and stir for 20 minutes at room temperature.[2]

-

Cool the mixture to a temperature that keeps the solution liquid.

-

Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[2]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

-

Dilute the mixture with water and neutralize with a saturated solution of sodium carbonate until the pH is alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a diethyl ether-petroleum ether mixture to yield Riluzole as a light-yellow solid.[2]

-

2.1.3. Synthesis of Pramipexole - A Dopamine Agonist

This protocol outlines a scalable synthesis of Pramipexole.

-

Materials: (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, o-nitrobenzenesulfonyl chloride, Triethylamine (TEA), Tetrahydrofuran (THF), Propyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (ACN), Thiophenol, Lithium hydroxide (LiOH).

-

Procedure:

-

Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with o-nitrobenzenesulfonyl chloride in the presence of triethylamine in THF to selectively protect the exocyclic amino group.

-

Alkylation: The protected intermediate is then N-alkylated with propyl bromide using potassium carbonate as a base in acetonitrile.

-

Deprotection: The o-nitrobenzenesulfonyl protecting group is removed using a nucleophile such as thiophenol in the presence of a base like lithium hydroxide to yield the Pramipexole free base.

-

Salt Formation: The Pramipexole base is then converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in an appropriate solvent system (e.g., ethanol/water), followed by crystallization.

-

Quantitative Biological Data of Benzothiazole Derivatives

The therapeutic potential of benzothiazole derivatives is vast, with significant activity demonstrated in anticancer and antimicrobial applications. The following tables summarize key quantitative data for representative compounds.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based Hydrazine Carboxamide Derivative | HT29 (Colon) | 0.015 | [12] |

| Substituted Bromopyridine Acetamide Derivative | SKRB-3 (Breast) | 0.0012 | [12] |

| SW620 (Colon) | 0.0043 | [12] | |

| A549 (Lung) | 0.044 | [12] | |

| HepG2 (Liver) | 0.048 | [12] | |

| Methoxybenzamide Benzothiazole Derivative | Various | 1.1 - 8.8 | [11][12] |

| Chloromethylbenzamide Benzothiazole Derivative | Various | 1.1 - 8.8 | [11][12] |

| Oxothiazolidine-based Benzothiazole Derivative | HeLa (Cervical) | 9.76 | [12] |

| Compound 2b | AsPC-1 (Pancreatic) | 12.44 | [1][13] |

| BxPC-3 (Pancreatic) | 14.99 | [1][13] | |

| Capan-2 (Pancreatic) | 19.65 | [1][13] | |

| PTJ64i (Paraganglioma) | 8.49 | [1][13] | |

| PTJ86i (Paraganglioma) | 16.70 | [1][13] | |

| Compound 4d | BxPC-3 (Pancreatic) | 3.99 | [1][13] |

| Nitro-substituted Benzothiazole (Compound A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5] |

| Fluorine-substituted Benzothiazole (Compound B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (MIC Values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3e | Staphylococcus aureus | 3.12 | [4] |

| Enterococcus faecalis | 3.12 | [4] | |

| Salmonella typhi | 3.12 | [4] | |

| Escherichia coli | 3.12 | [4] | |

| Klebsiella pneumoniae | 3.12 | [4] | |

| Pseudomonas aeruginosa | 3.12 | [4] | |

| Compound 3n | Candida & Aspergillus spp. | 1.56 - 12.5 | [4] |

| Compound A07 | S. aureus | 15.6 | [14] |

| E. coli | 7.81 | [14] | |

| S. typhi | 15.6 | [14] | |

| K. pneumoniae | 3.91 | [14] | |

| Compound 3 | E. coli | 25-100 | [15] |

| C. albicans | 25 | [15] | |

| Compound 4 | E. coli | 25-100 | [15] |

| Benzothiazole-thiazole hybrid 4b | Various Bacteria & Fungi | 3.90 - 15.63 | [16] |

| Benzothiazole arylidine derivatives | Various Bacteria | 4 - 20 (µmol L⁻¹) | [17] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a variety of molecular targets. The following diagrams illustrate the mechanisms of action for three prominent examples.

Riluzole: Modulation of Glutamatergic Neurotransmission

Riluzole's neuroprotective effects in Amyotrophic Lateral Sclerosis (ALS) are primarily attributed to its modulation of glutamate signaling. It acts by inhibiting presynaptic glutamate release and blocking postsynaptic glutamate receptors, thereby reducing excitotoxicity.[1][6][8][9][16][18][19][20]

dot

Caption: Riluzole's dual mechanism of inhibiting glutamate release and blocking its postsynaptic receptors.

Pramipexole: Dopamine Receptor Agonism

Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors. Its therapeutic effect in Parkinson's disease is achieved by mimicking the action of dopamine in the striatum, thereby compensating for the loss of dopaminergic neurons.[5][6][7][18][21]

dot

Caption: Pramipexole acts as an agonist at postsynaptic D2 and D3 dopamine receptors.

Thioflavin T: Binding to Amyloid Fibrils

Thioflavin T is a fluorescent dye widely used for the detection and quantification of amyloid fibrils. Its fluorescence is significantly enhanced upon binding to the cross-β-sheet structure characteristic of amyloid aggregates. The binding is thought to occur in channels or grooves running parallel to the fibril axis.[10][11][13][22][23][24][25][26]

dot

Caption: Thioflavin T binds to surface grooves of amyloid fibrils, leading to enhanced fluorescence.

Conclusion

The journey of benzothiazole and its derivatives from industrial chemistry to a cornerstone of modern drug discovery is a testament to the power of chemical innovation and the intricate relationship between structure and function. The continuous exploration of this versatile scaffold has yielded compounds with profound impacts on industry and medicine. The development of novel synthetic methodologies and a deeper understanding of the biological mechanisms of action of benzothiazole derivatives continue to drive the discovery of new therapeutic agents. The information presented in this guide underscores the enduring legacy and future promise of the benzothiazole core in addressing a wide range of scientific and medical challenges.

References

- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 5. Pramipexole modulates fronto-subthalamic pathway in sequential working memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioflavin - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thioflavin T spectroscopic assay [assay-protocol.com]

- 16. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Riluzole - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. The structure and synthesis of firefly luciferin (1961) | Emil H. White | 312 Citations [scispace.com]

- 23. Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Bromo-6-methoxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, along with a visual representation of the analytical workflow.

Core Spectroscopic Data

Due to the limited availability of public experimental spectral data for 2-Bromo-6-methoxybenzothiazole, the following tables present predicted data based on the analysis of structurally similar compounds. This data is intended to serve as a reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-6-methoxybenzothiazole

| Analysis | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~ 7.6 - 7.8 | Aromatic CH |

| ~ 7.2 - 7.4 | Aromatic CH | |

| ~ 7.0 - 7.2 | Aromatic CH | |

| ~ 3.8 - 3.9 | -OCH₃ | |

| ¹³C NMR | ~ 160 - 165 | C=N |

| ~ 155 - 160 | C-O | |

| ~ 135 - 140 | Quaternary Aromatic C | |

| ~ 120 - 130 | Aromatic CH | |

| ~ 115 - 120 | Aromatic CH | |

| ~ 100 - 105 | Aromatic CH | |

| ~ 55 - 60 | -OCH₃ | |

| ~ 115 - 120 | C-Br |

Disclaimer: The data presented in this table are predicted values based on known chemical shift ranges for similar functional groups and aromatic systems. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

Table 2: Predicted FT-IR Absorption Bands for 2-Bromo-6-methoxybenzothiazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 2950 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~ 1600 - 1580 | C=N Stretch | Medium-Strong |

| ~ 1500 - 1400 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1250 - 1200 | Asymmetric C-O-C Stretch | Strong |

| ~ 1050 - 1000 | Symmetric C-O-C Stretch | Medium |

| ~ 850 - 800 | C-H Out-of-plane Bending | Strong |

| ~ 700 - 600 | C-Br Stretch | Medium |

Disclaimer: The data in this table are predicted values based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Experimental peak positions and intensities may differ.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Bromo-6-methoxybenzothiazole

| m/z | Proposed Fragment | Notes |

| 243/245 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| 214/216 | [M - CHO]⁺ | Loss of a formyl radical. |

| 200/202 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by carbon monoxide. |

| 199/201 | [M - C₂H₄O]⁺ | Loss of ethylene oxide. |

| 120 | [M - Br - OCH₃]⁺ | Loss of bromine and methoxy radicals. |

Disclaimer: The fragmentation patterns presented are predicted based on common fragmentation pathways for aromatic and heterocyclic compounds. The relative abundances of the fragments are not predicted.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Bromo-6-methoxybenzothiazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, and phase and baseline correct the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, and phase and baseline correct the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Bromo-6-methoxybenzothiazole powder directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Baseline correct the spectrum to remove any broad, underlying features.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Method: Electron Ionization (EI) is a suitable method for this relatively volatile and thermally stable compound.

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).

-

For direct insertion, place a small amount of the solid sample in a capillary tube and insert it into the ion source.

-

For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

-

Data Acquisition (Electron Ionization - EI):

-

Ion Source Temperature: 200-250 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate for the molecular weight, for example, m/z 40-400.

-

Acquisition Mode: Acquire data in full scan mode to obtain the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Note the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

-

Identify the base peak (the most intense peak in the spectrum).

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment ions, and between different fragment ions.

-

Propose structures for the observed fragments based on known fragmentation mechanisms of aromatic and heterocyclic compounds.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of 2-Bromo-6-methoxybenzothiazole.

The Multifaceted Biological Activities of Substituted Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The versatility of this core, allowing for substitutions at various positions, has led to the development of a vast library of derivatives with potent and selective effects against a range of therapeutic targets. This technical guide provides an in-depth exploration of the significant biological activities of substituted benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted benzothiazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]

Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often multifactorial and can include:

-

Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death in cancer cells. This can occur through the modulation of key signaling pathways, leading to the activation of caspases and subsequent cellular dismantling.[3][4]

-

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.[4]

-

Inhibition of Kinases: Benzothiazoles have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK signaling pathways.[5]

-

Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.[1][2]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis in cancer cells.[1][5]

Signaling Pathways

A key mechanism of action for many anticancer benzothiazoles involves the modulation of critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[5][6][7] Substituted benzothiazoles can downregulate the activity of key components of this pathway, such as Akt and mTOR, leading to the inhibition of downstream effector proteins and ultimately suppressing tumor growth.[5]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzothiazoles.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of substituted benzothiazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Methoxybenzamide benzothiazole | A549, HCT-116, SW620, etc. | 1.1 - 8.8 | [8] |

| Bromopyridine acetamide benzothiazole | SKRB-3, SW620, A549, HepG2 | 0.0012 - 0.048 | [8] |

| Indole based hydrazine carboxamide | HT29 | 0.015 | [8] |

| 2-Substituted benzothiazole (Nitro) | HepG2 (24h) | 56.98 | [4] |

| 2-Substituted benzothiazole (Fluoro) | HepG2 (24h) | 59.17 | [4] |

| 2-Substituted benzothiazole (Nitro) | HepG2 (48h) | 38.54 | [4] |

| 2-Substituted benzothiazole (Fluoro) | HepG2 (48h) | 29.63 | [4] |

| 2-Substituted benzothiazole (Compound 4a) | PANC-1 | 27 ± 0.24 | [3] |

| 2-Substituted benzothiazole (Compound 4b) | PANC-1 | 35 ± 0.51 | [3] |

Antimicrobial Activity

Substituted benzothiazoles exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanisms of Action

The antimicrobial action of benzothiazole derivatives can be attributed to several mechanisms, including:

-

Enzyme Inhibition: They can inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis.[6]

-

Disruption of Cell Membrane Integrity: Some derivatives can damage the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Benzothiazoles can prevent the formation of biofilms, which are communities of microorganisms that are often resistant to antibiotics.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Dialkyne substituted 2-aminobenzothiazole (3e) | Gram-positive & Gram-negative bacteria | 3.12 | [5] |

| Dialkyne substituted 2-aminobenzothiazole (3n) | Fungal strains | 1.56 - 12.5 | [5] |

| Benzothiazole-thiazole hybrids (4b, 4c, 4d, 4f) | Bacterial and fungal strains | 3.90 - 15.63 | [9] |

| Benzothiazole derivatives (3 & 4) | S. aureus, B. subtilis, E. coli | 25 - 200 | [10] |

| Benzothiazole-triazole hybrids (7f, 7p) | Bacterial strains | - | [11] |

Anticonvulsant Activity

Several substituted benzothiazoles have shown promise as anticonvulsant agents, offering potential new therapeutic options for epilepsy.[12]

Mechanisms of Action

The exact mechanisms of anticonvulsant action are still under investigation, but they are thought to involve the modulation of neuronal excitability. This may occur through interactions with ion channels, such as sodium and calcium channels, or by enhancing the activity of inhibitory neurotransmitter systems like GABA.[13]

In Vivo Evaluation

The anticonvulsant activity is typically evaluated in animal models using tests such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[14][15]

| Compound Series | Test Model | Activity | Reference |

| Benzothiazole coupled sulfonamides | MES & scPTZ | Potent activity | [16] |

| Benzothiazoles with mercapto-triazole | MES | 100% protection (some compounds) | [17] |

| Benzothiazoles with 1,3,4-oxadiazole | MES & scPTZ | Potent with no neurotoxicity | [14][15] |

Anti-inflammatory and Antidiabetic Activities

Substituted benzothiazoles have also been investigated for their anti-inflammatory and antidiabetic properties.

-

Anti-inflammatory Activity: These compounds can inhibit the production of pro-inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][18]

-

Antidiabetic Activity: Some derivatives have shown hypoglycemic effects, potentially through the modulation of pathways involved in glucose metabolism.[19]

Experimental Protocols

Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[20][21][22][23]

Figure 2: General workflow for the synthesis of 2-substituted benzothiazoles.

Example Protocol: Synthesis from Chalcones [3]

-

A mixture of a chalcone derivative (1.0 equivalent) and 2-aminothiophenol (1.0 equivalent) is refluxed in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., chloroform).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 2-substituted benzothiazole.

In Vitro Anticancer Activity Assay (MTT Assay)[3][4][24]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test benzothiazole compounds and a positive control (e.g., a standard anticancer drug) for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[25][26]

-

A serial two-fold dilution of the test benzothiazole compounds is prepared in a suitable broth medium in 96-well microtiter plates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anticonvulsant Evaluation (MES Test)[14][17][27]

-

Animals (e.g., mice) are administered the test benzothiazole compound or a vehicle control intraperitoneally.

-

After a specific time, a maximal electrical stimulus is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity.

Conclusion

Substituted benzothiazoles represent a highly versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic agents warrants further investigation. The structure-activity relationship studies, coupled with a deeper understanding of their mechanisms of action and signaling pathway interactions, will be crucial for the rational design and development of novel benzothiazole-based therapeutics with improved potency and selectivity. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable scaffold.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. jocpr.com [jocpr.com]

- 20. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide on 2-Bromo-6-methoxybenzothiazole

This technical guide provides essential physicochemical data for 2-Bromo-6-methoxybenzothiazole, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of 2-Bromo-6-methoxybenzothiazole are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₈H₆BrNOS | [1][2][3][4] |

| Molecular Weight | 244.11 g/mol | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of 2-Bromo-6-methoxybenzothiazole are not available within the scope of the provided information. A synthesis method is briefly described where 6-Methoxybenzo[d]thiazol-2-amine is dissolved in CHBCN, and t-Butylnitrite and CuBr are added to yield the product[5].

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical connection between the common name of the compound and its fundamental molecular identifiers.

References

Commercial Sourcing and Technical Guide: 2-Bromo-6-methoxybenzothiazole

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical starting point for successful experimentation and discovery. This technical guide provides an in-depth overview of the commercial suppliers for 2-Bromo-6-methoxybenzothiazole (CAS No. 2941-58-4), along with key technical data and a detailed experimental protocol for its synthesis.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 2-Bromo-6-methoxybenzothiazole, with purity levels typically ranging from 95% to over 98%. The following table summarizes the available information from several commercial vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| AK Scientific (AKSci) | --- | 1g, 5g, 10g, 25g, 100g | All products are stocked and shipped from the SF Bay, California, USA. A hazmat fee may apply to certain package sizes and shipment methods.[1] |

| Sigma-Aldrich | 95% | --- | Sold through Ambeed, Inc. Storage is recommended in an inert atmosphere at 2-8°C.[2] |

| Oakwood Chemical | --- | 250mg | --- |

| Various on Molbase | 95% - 99% | 1g, 5g, 1kg | A platform with multiple suppliers, primarily based in China.[3] |

| Various on ChemicalBook | --- | --- | Lists multiple suppliers, including Shanghai Chemical Pharm-Intermediate Tech. Co., Ltd. and JinYan Chemicals (Shanghai) Co., Ltd.[4] |

| SHUNYUANSHENG BIO-PHARMTECH CO., LTD | High Purity | --- | States that they supply high purity 2-Bromo-6-methoxybenzothiazole with ISO standards.[5] |

Experimental Protocol: Synthesis of 2-Bromo-6-methoxybenzothiazole

The following protocol describes the synthesis of 2-Bromo-6-methoxybenzothiazole from 6-Methoxybenzo[d]thiazol-2-amine, a common precursor.

Materials:

-

6-Methoxybenzo[d]thiazol-2-amine

-

CHBCN (likely a typo in the source, acetonitrile (CH3CN) is a more common solvent for this type of reaction)

-

t-Butylnitrite

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4)

-

Dichloromethane (CH2Cl2)

-

Silica gel

-

Hexane

Procedure:

-

Dissolve 5.0 g (27.7 mmol) of 6-Methoxybenzo[d]thiazol-2-amine in 125 mL of acetonitrile.

-

Slowly add 3.4 mL (28 mmol) of t-butylnitrite to the solution.

-

Add 5.0 g (34.9 mmol) of CuBr portion-wise through a funnel.

-

Monitor the reaction progress by HPLC.

-

After 3 hours, add 500 mL of ethyl acetate and filter the mixture through celite.

-

Wash the organic layer twice with 200 mL of brine.

-

Dry the organic layer over MgSO4.

-

Filter the solution and remove the solvent under reduced pressure.

-

Dissolve the residue in 50 mL of CH2Cl2 and add 2 g of silica gel.

-

After drying, load the silica gel onto a silica gel column packed in hexane.

-

Elute the product with a mobile phase of 5% ethyl acetate and 95% hexane.

-

Collect the yellowish band (approximately 1.5 L).

-

Remove the solvent to yield the final product.

Yield: 0.81 g (12%)[5]

Procurement and Quality Verification Workflow

To ensure the quality and consistency of starting materials for research and development, a systematic approach to procurement and quality verification is essential. The following diagram illustrates a typical workflow.

References

- 1. 2941-58-4 2-Bromo-6-methoxybenzothiazole AKSci W5189 [aksci.com]

- 2. 2-Bromo-6-methoxybenzothiazole | 2941-58-4 [sigmaaldrich.com]

- 3. molbase.com [molbase.com]

- 4. 2-Bromo-6-methoxybenzothiazole | 2941-58-4 [chemicalbook.com]

- 5. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 2-Bromo-6-methoxybenzothiazole (CAS No: 2941-58-4). Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected solubility profile based on the known behavior of structurally related benzothiazole derivatives. Furthermore, it offers detailed, standardized experimental protocols for determining both thermodynamic solubility and chemical stability, equipping researchers with the necessary methodologies to generate precise data for drug development and other research applications.

Physicochemical Properties of 2-Bromo-6-methoxybenzothiazole

A summary of the key physicochemical properties of 2-Bromo-6-methoxybenzothiazole is presented in Table 1. These properties are essential for predicting the compound's behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNOS | [1][2] |

| Molecular Weight | 244.11 g/mol | [1][2][3] |

| CAS Number | 2941-58-4 | [1][2] |

| Predicted LogP | 3.06740 | [2] |

| Predicted pKa | 0.53 ± 0.10 | [2] |

| Boiling Point | 335.399°C at 760 mmHg | [2] |

| Flash Point | 156.644°C | [2] |

| Density | 1.667 g/cm³ | [2] |

Solubility Profile

Table 2: Expected Qualitative Solubility of 2-Bromo-6-methoxybenzothiazole

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are effective at solvating the polarizable benzothiazole ring system.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The presence of a bromine atom on the molecule suggests favorable interactions with chlorinated solvents based on the "like dissolves like" principle.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen atom in the benzothiazole ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.[4] |

| Non-polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[4] |

| Aqueous | Water, Buffered Solutions | Low | The predicted high LogP value suggests poor aqueous solubility. Structurally related 2-amino-6-methoxybenzothiazole is also known to be insoluble in water.[5] |

Stability Profile

The stability of 2-Bromo-6-methoxybenzothiazole is a critical parameter for its storage and handling. While specific stability studies are not published, the general chemical liabilities of the benzothiazole ring system and its substituents can provide insights into its potential degradation pathways.

Key Considerations for Stability:

-

pH: Benzothiazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although the core ring system is generally stable.

-

Oxidation: The sulfur atom in the thiazole ring could be susceptible to oxidation.

-

Photostability: Aromatic heterocyclic compounds are often prone to photodegradation. It is advisable to store 2-Bromo-6-methoxybenzothiazole protected from light.[6]

-

Thermal Stability: The compound has a high boiling point, suggesting good thermal stability under normal storage conditions. However, thermal decomposition of benzothiazole derivatives can occur at elevated temperatures.[7]

Experimental Protocols

To obtain quantitative data, the following experimental protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials:

-

2-Bromo-6-methoxybenzothiazole (solid)

-

Selected solvents (e.g., DMSO, DCM, Methanol, Water)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid 2-Bromo-6-methoxybenzothiazole to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Bromo-6-methoxybenzothiazole.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

-

2-Bromo-6-methoxybenzothiazole solution in a suitable solvent (e.g., acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (photostability chamber)

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-6-methoxybenzothiazole of known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

-

Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose a sample of the stock solution to a high-intensity light source.

-

-

Time Points: Incubate the stressed samples and a control sample (at room temperature, protected from light) for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the aliquots by a stability-indicating HPLC method. The use of a PDA or MS detector will aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products.

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 2-Bromo-6-methoxybenzothiazole for researchers and drug development professionals. While specific experimental data is limited, the provided information on its physicochemical properties and the behavior of related compounds allows for a reasoned estimation of its characteristics. The detailed experimental protocols offer a clear path for generating the necessary quantitative data to support further research and development activities.

References

- 1. scbt.com [scbt.com]

- 2. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]

- 3. 2-Bromo-6-methoxy-1,3-benzothiazole | C8H6BrNOS | CID 11218765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchportal.unamur.be [researchportal.unamur.be]

- 7. researchgate.net [researchgate.net]

electrophilic substitution patterns of methoxybenzothiazoles

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Methoxybenzothiazoles

Abstract

This technical guide provides a comprehensive analysis of the . Due to a scarcity of direct, systematic studies in publicly accessible literature, this document builds upon the foundational principles of electrophilic aromatic substitution (EAS) to predict the regiochemical outcomes for various methoxybenzothiazole isomers. We analyze the interplay of the electron-donating methoxy group and the electron-withdrawing benzothiazole core to forecast reaction pathways. This guide includes predicted substitution patterns, representative experimental protocols for key reactions such as nitration, halogenation, and Friedel-Crafts acylation, and structured data tables summarizing the expected products. Methodologies and logical relationships are visualized using Graphviz diagrams to provide clear, actionable insights for professionals in organic synthesis and drug development.

Introduction

Benzothiazole is a privileged heterocyclic scaffold found in a wide array of pharmacologically active compounds and materials science applications.[1][2] The functionalization of the benzothiazole core is crucial for modulating its biological and chemical properties. Methoxy-substituted benzothiazoles are of particular interest, as the methoxy group can significantly influence molecular interactions and metabolic pathways.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the benzene ring portion of the benzothiazole system.[3][4] The regioselectivity of these reactions is determined by the electronic effects of the existing substituents. This guide will explore the directing effects of the methoxy group at various positions on the benzothiazole ring, providing a predictive framework for its electrophilic substitution patterns.

The core principles of EAS involve the attack of an electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[5][6] The stability of this intermediate determines the position of the attack. Substituents that donate electrons to the ring are activating and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups are deactivating and direct to the meta position.[7][8]

This document will systematically analyze the expected substitution patterns for 4-, 5-, 6-, and 7-methoxybenzothiazole, providing researchers with a predictive tool to guide their synthetic efforts.

Core Principles: Electronic Effects in Methoxybenzothiazoles

The regioselectivity of electrophilic substitution on methoxybenzothiazole is governed by the combined electronic influence of the thiazole ring and the methoxy group.

-

Benzothiazole Moiety : The fused thiazole ring acts as a moderate electron-withdrawing group, deactivating the attached benzene ring towards electrophilic attack compared to benzene itself. This deactivation arises from the electronegativity of the nitrogen and sulfur atoms.

-

Methoxy Group (-OCH₃) : The methoxy group is a strong activating group.[9] It exerts a dual electronic effect:

-

Inductive Effect (-I) : The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

-

Resonance Effect (+R) : The lone pairs on the oxygen atom are delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[10] The +R effect is dominant, making the methoxy group a powerful ortho, para-director and an overall activator.[9][10]

-

The final substitution pattern is a result of the competition between these effects. The powerful activating and directing nature of the methoxy group will be the primary determinant of the substitution position on the deactivated benzothiazole core.

Caption: General workflow for electrophilic aromatic substitution on methoxybenzothiazole.

Predicted Substitution Patterns of Methoxybenzothiazole Isomers

Electrophilic substitution will occur on the benzene ring (positions 4, 5, 6, or 7). The thiazole ring itself is generally not susceptible to electrophilic attack.

6-Methoxybenzothiazole

The methoxy group at C6 is para to the C4 position and ortho to the C5 and C7 positions.

-

Activation : The C5 and C7 positions are strongly activated by the +R effect of the methoxy group. The C4 position is also activated, but to a lesser extent.

-

Prediction : Electrophilic attack is most likely to occur at the C5 and C7 positions. Steric hindrance at C5 from the adjacent thiazole ring may slightly favor substitution at C7. Therefore, a mixture of 5- and 7-substituted products is expected, with the major product depending on the steric bulk of the electrophile.

Caption: Predicted major sites of electrophilic attack on 6-methoxybenzothiazole.

5-Methoxybenzothiazole

The methoxy group at C5 is ortho to C4 and C6.

-

Activation : The C4 and C6 positions are strongly activated.

-

Prediction : The C4 position is sterically hindered by the peri-position relative to the sulfur atom of the thiazole ring. Therefore, electrophilic attack is predicted to occur predominantly at the C6 position.

Caption: Predicted major site of electrophilic attack on 5-methoxybenzothiazole.

7-Methoxybenzothiazole

The methoxy group at C7 is ortho to C6 and para to the thiazole ring fusion carbon.

-

Activation : The C6 position is strongly activated. The C4 and C5 positions are meta to the methoxy group and are thus not significantly activated by resonance.

-

Prediction : Electrophilic attack will overwhelmingly occur at the C6 position.

Caption: Predicted major site of electrophilic attack on 7-methoxybenzothiazole.

4-Methoxybenzothiazole

The methoxy group at C4 is ortho to C5.

-

Activation : The C5 position is strongly activated. The C7 position is also para to the methoxy group and is activated.

-